21-Désoxycortisone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Deoxycortisone has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

21-Deoxycortisone, also known as 21-desoxycortisone, is a naturally occurring, endogenous steroid and minor intermediate and metabolite in corticosteroid metabolism . It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in the reversible formation of cortisone from cortisol .

Mode of Action

21-Deoxycortisone is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase . This is analogous to the reversible formation of cortisone from cortisol. Furthermore, 21-Deoxycortisone can be transformed into cortisone by 21-hydroxylase .

Biochemical Pathways

The biochemical pathway of 21-Deoxycortisone involves the conversion of 17α-hydroxyprogesterone into 21-Deoxycortisone via the enzyme 11β-hydroxylase . This process is part of the larger corticosteroid metabolic pathway. The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid. This excess is accompanied by the accumulation of other C 21 steroids, such as 21-deoxycortisol .

Result of Action

The corticosteroid activity of 21-Deoxycortisone is lower than that of cortisol . As 21-Deoxycortisone can be at high levels in congenital adrenal hyperplasia, and it has structural similarity to cortisol, it can cross-react in immunoassays, resulting in a falsely normal or high cortisol result, when the true cortisol is actually low .

Analyse Biochimique

Biochemical Properties

21-Deoxycortisone is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .

Cellular Effects

21-Deoxycortisol is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .

Molecular Mechanism

21-Deoxycortisone is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) . This process is reversible, and 21-Deoxycortisone can be transformed back into 17α-hydroxyprogesterone .

Temporal Effects in Laboratory Settings

It is known that 21-Deoxycortisone is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency .

Dosage Effects in Animal Models

The effects of 21-Deoxycortisone dosage in animal models are not well-studied. Corticosteroids, which 21-Deoxycortisone is a part of, have been studied extensively. Their pharmacologic and physiologic effects are inherently linked, and supraphysiologic exposure to corticoids is potentially detrimental to several metabolic, hormonal, and immunologic functions .

Metabolic Pathways

21-Deoxycortisone is involved in the corticosteroid metabolic pathway. It is formed from 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) and can be transformed into cortisone by 21-hydroxylase .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La désoxycorticostérone est synthétisée à partir de la progestérone par une série de réactions d'hydroxylation. La principale voie de synthèse implique l'hydroxylation de la progestérone à la position carbone 21 utilisant la 21β-hydroxylase . Cette réaction enzymatique convertit la progestérone en désoxycorticostérone.

Méthodes de Production Industrielle : Dans les milieux industriels, la désoxycorticostérone est produite par des procédés de fermentation microbienne. Des souches spécifiques de micro-organismes, tels que des champignons ou des bactéries, sont utilisées pour hydroxyler la progestérone, produisant de la désoxycorticostérone. Cette méthode est préférée en raison de son efficacité et de son faible coût .

Analyse Des Réactions Chimiques

Types de Réactions : La désoxycorticostérone subit diverses réactions chimiques, notamment :

Oxydation : La désoxycorticostérone peut être oxydée pour former la corticostérone, une hormone glucocorticoïde.

Réduction : La réduction de la désoxycorticostérone peut donner de la 11-désoxycorticostérone, une autre hormone stéroïde.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogénoalcanes et les chlorures d'acyle, sont utilisés pour les réactions de substitution.

Produits Principaux :

Oxydation : Corticostérone

Réduction : 11-Désoxycorticostérone

Substitution : Divers dérivés ayant des activités biologiques modifiées

4. Applications de la Recherche Scientifique

La désoxycorticostérone a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres hormones stéroïdes et dérivés.

5. Mécanisme d'Action

La désoxycorticostérone exerce ses effets en se liant aux récepteurs minéralocorticoïdes dans les reins. Cette liaison favorise la réabsorption du sodium et de l'eau, ce qui entraîne une augmentation du volume sanguin et de la pression artérielle . Les cibles moléculaires comprennent le récepteur minéralocorticoïde et diverses enzymes impliquées dans la stéroïdogenèse .

Composés Similaires :

11-Désoxycorticostérone : Un autre minéralocorticoïde avec des fonctions similaires mais une puissance différente.

Corticostérone : Une hormone glucocorticoïde avec à la fois des activités minéralocorticoïdes et glucocorticoïdes.

Progestérone : Un précurseur de la désoxycorticostérone avec des rôles biologiques distincts.

Unicité : La désoxycorticostérone est unique en raison de son rôle spécifique de précurseur de l'aldostérone et de sa puissante activité minéralocorticoïde. Contrairement à la corticostérone, elle ne présente pas d'activité glucocorticoïde significative, ce qui la rend plus spécialisée dans la régulation de l'équilibre électrolytique .

Comparaison Avec Des Composés Similaires

11-Deoxycorticosterone: Another mineralocorticoid with similar functions but different potency.

Corticosterone: A glucocorticoid hormone with both mineralocorticoid and glucocorticoid activities.

Progesterone: A precursor to deoxycortisone with distinct biological roles.

Uniqueness: Deoxycortisone is unique due to its specific role as a precursor to aldosterone and its potent mineralocorticoid activity. Unlike corticosterone, it lacks significant glucocorticoid activity, making it more specialized in regulating electrolyte balance .

Activité Biologique

21-Deoxycortisone, also known as 21-deoxycortisol (21DF), is a steroid hormone that plays a significant role in the endocrine system, particularly in the context of adrenal function and congenital adrenal hyperplasia (CAH). This article provides an in-depth examination of its biological activity, including its physiological roles, diagnostic significance, and implications in clinical settings.

Overview of 21-Deoxycortisone

21-Deoxycortisone is an intermediate in the biosynthesis of cortisol, produced primarily through the action of the enzyme 11β-hydroxylase on 17-hydroxyprogesterone (17OHP). In conditions such as 21-hydroxylase deficiency (21OHD), which is the most common form of CAH, there is an accumulation of 17OHP that can be converted to 21DF. This accumulation can lead to increased glucocorticoid activity despite low cortisol levels, impacting clinical manifestations and treatment strategies.

Biological Activity

The biological activity of 21-deoxycortisone is primarily linked to its interaction with glucocorticoid receptors. Research indicates that 21DF can transactivate these receptors with approximately 49% efficacy compared to cortisol . This activity suggests that while cortisol is the primary glucocorticoid, 21DF may play a compensatory role in patients with adrenal insufficiency.

- Glucocorticoid Receptor Activation : 21DF binds to glucocorticoid receptors similar to cortisol, influencing gene expression related to metabolism, immune response, and stress adaptation.

- Impact on Cortisol Production : In patients with CAH, elevated levels of 21DF can result from the body’s attempt to compensate for low cortisol production. This mechanism may explain why some patients exhibit fewer symptoms despite significant hormonal imbalances .

Diagnostic Significance

The measurement of serum levels of 21-deoxycortisone has emerged as a crucial diagnostic tool for identifying CAH, particularly in newborn screening programs. Several studies have demonstrated that:

- Predictive Value : 21DF serves as a more reliable marker for detecting 21OHD compared to traditional markers like 17OHP. A study found that using a cutoff value of 0.85 ng/mL for 21DF yielded a positive predictive value of 91.7% for diagnosing this condition .

- Gestational Influence : The concentration of 21DF can be affected by gestational age and timing of specimen collection, but it remains a critical indicator for assessing adrenal function in newborns .

Research Findings

Recent research has focused on refining methods for measuring serum levels of 21-deoxycortisone and understanding its implications in various populations. Key findings include:

Case Studies

-

Case Study on Untreated Classic CAH :

A study involving untreated classic CAH patients revealed that while total cortisol levels were lower than those in controls, free cortisol concentrations were similar. Notably, free concentrations of 21DF increased after stimulation with Synacthen, indicating its potential compensatory role in adrenal insufficiency . -

Newborn Screening Implementation :

In a cohort study involving newborn screenings, researchers found that integrating measurements of 21-deoxycortisone into routine tests significantly improved the early detection rates for CAH compared to traditional methods relying solely on other steroid hormones .

Propriétés

IUPAC Name |

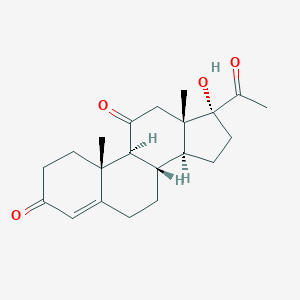

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLDDOGISCFCP-JSQCKWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172167 | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-82-2 | |

| Record name | 21-Deoxycortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1882-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 21-deoxycortisone in the context of adrenal steroidogenesis?

A1: 21-Deoxycortisone is a C11-oxy C21 steroid produced in the adrenal glands. While not traditionally considered a major player in androgen excess disorders, recent research suggests it contributes to the pool of active androgens like 11-ketodihydrotestosterone (11KDHT) via a pathway termed the “backdoor pathway.” [, , ]

Q2: How does 21-deoxycortisone contribute to 11KDHT production?

A2: 21-Deoxycortisone is metabolized to 11KDHT through a series of enzymatic conversions involving enzymes like 11β-hydroxysteroid dehydrogenase (11βHSD) and steroid 5α-reductase (SRD5A). [, , ] Notably, 11βHSD2 efficiently converts 21-deoxycortisone to 21-deoxycortisol, a key intermediate in this pathway. []

Q3: Are there any differences in how 21-deoxycortisone and its reduced form, 21-deoxycortisol, are metabolized in the backdoor pathway?

A3: Yes, studies indicate that SRD5A, a key enzyme in the backdoor pathway, more readily reduces the 11-hydroxy forms of these steroids (11β-hydroxyprogesterone and 11α-hydroxyprogesterone) compared to 21-deoxycortisone and 21-deoxycortisol. [, ]

Q4: How do the levels of 21-deoxycortisone and other C11-oxy steroids differ between various physiological and clinical states?

A4: Research utilizing advanced analytical techniques like Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) revealed distinct patterns: * Neonates: At birth, C11-oxy C21 steroids, including 21-deoxycortisone, are found at higher levels than C11-oxy C19 steroids. [] * PCOS: Women with Polycystic Ovary Syndrome exhibit a shift towards higher C11-oxy C19 steroid levels compared to C11-oxy C21 steroids. [] * BPH: In Benign Prostatic Hyperplasia, circulating C11-oxy C19 steroids are significantly higher than C11-oxy C21 steroids. []

Q5: Can 21-deoxycortisone be used to diagnose Congenital Adrenal Hyperplasia (CAH)?

A5: While not a primary diagnostic marker, 21-deoxycortisone levels are elevated in newborns with 21-hydroxylase deficiency, a common form of CAH. [, ] Rapid plasma assays measuring 21-deoxycortisone, along with other key steroids, can help diagnose specific enzyme deficiencies in CAH. []

Q6: What is the molecular formula and weight of 21-deoxycortisone?

A6: The molecular formula of 21-deoxycortisone is C21H28O4, and its molecular weight is 344.45 g/mol. [, ]

Q7: What insights do we have into the structural features of 21-deoxycortisone?

A7: X-ray crystallography studies have revealed the three-dimensional structure of 21-deoxycortisone. [, ] Key features include: * Ring conformations: Ring A adopts a half-chair conformation, Rings B and C are in chair conformations, and Ring D falls between a twist and a 13β-envelope conformation. * Ring junctions: A/B junction is quasi-trans, while B/C and C/D junctions are nearly trans. * Overall shape: The molecule exhibits a slight convexity towards the β side.

Q8: How important are hydrogen bonding interactions for 21-deoxycortisone?

A8: Both intramolecular and intermolecular hydrogen bonding play crucial roles in the structural stability and crystal packing of 21-deoxycortisone molecules. [, ]

Q9: What analytical techniques are used to quantify 21-deoxycortisone and other related steroids?

A9: Gas Chromatography/Mass Spectrometry (GC/MS) [] and Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) [, , ] are powerful tools for quantifying 21-deoxycortisone and profiling complex mixtures of steroid hormones in biological samples like urine, plasma, and faeces.

Q10: Beyond humans, has 21-deoxycortisone been studied in other species?

A11: Yes, research has investigated the adrenal metabolism of 21-deoxycortisone, specifically its 21-hydroxylation, in marsupial and eutherian species. [] This highlights the importance of understanding steroid hormone pathways across different animal groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.